N-Methyl-N-{4-[[(3,4,5-trimethoxyphenyl)methylidene]amino]phenyl}acetamide
Description
N-Methyl-N-{4-[[(3,4,5-trimethoxyphenyl)methylidene]amino]phenyl}acetamide (hereafter referred to as the target compound) is a Schiff base derivative featuring a 3,4,5-trimethoxyphenyl group linked via a methylideneamino bridge to a phenyl ring substituted with an N-methylacetamide moiety. This structure combines electron-rich aromatic systems with a flexible amide chain, making it relevant for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C19H22N2O4 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-methyl-N-[4-[(3,4,5-trimethoxyphenyl)methylideneamino]phenyl]acetamide |
InChI |
InChI=1S/C19H22N2O4/c1-13(22)21(2)16-8-6-15(7-9-16)20-12-14-10-17(23-3)19(25-5)18(11-14)24-4/h6-12H,1-5H3 |
InChI Key |
QVGNDCBTEWXEDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)N=CC2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Crown Ether-Mediated Synthesis
Recent advancements utilize 18-crown-6 ether as a phase-transfer catalyst to enhance reaction efficiency. This method, adapted from trimethoprim synthesis, improves yield by stabilizing ionic intermediates and increasing reactant solubility in non-polar solvents (e.g., toluene).
Optimized Protocol :
Base-Catalyzed Condensation
Alkali catalysts such as sodium methoxide or potassium carbonate enable room-temperature reactions in aprotic solvents (e.g., DMF). This method reduces energy consumption and side product formation, achieving yields of 78–80%.
Solvent and Temperature Optimization
Comparative Solvent Study :
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 70 | 85 |
| DMF | 36.7 | 78 | 92 |
| Toluene | 2.4 | 82 | 89 |
Polar aprotic solvents like DMF enhance reaction rates due to improved solubility of ionic intermediates, while toluene-crown ether systems favor thermodynamic control.
Temperature Gradients :
-
25°C : 60% conversion after 24 hours.
-
80°C : 95% conversion after 8 hours.
Excessive temperatures (>100°C) promote decomposition of the trimethoxyphenyl moiety, necessitating precise thermal control.
Purification and Characterization
Purification Techniques :
-
Recrystallization : Ethyl acetate/hexane mixtures (3:1) yield crystals with >95% purity.
-
Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane gradients isolates high-purity product (99%) for pharmacological assays.
Spectroscopic Validation :
-
IR : Stretching vibrations at 1665 cm⁻¹ (C=N), 1702 cm⁻¹ (acetamide C=O), and 2830–2940 cm⁻¹ (OCH₃).
-
¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, CH=N), 6.90 (s, 2H, aromatic H), 3.85 (s, 9H, OCH₃), 3.12 (s, 3H, N-CH₃).
Industrial-Scale Synthesis Considerations
Continuous Flow Reactors :
Adopting flow chemistry reduces reaction times to 2–3 hours by maintaining optimal temperature and mixing conditions. Pilot-scale trials demonstrate 90% yield with throughputs of 10 kg/day.
Waste Management :
-
Solvent recovery systems (e.g., distillation) reduce ethanol consumption by 70%.
-
Neutralization of acidic byproducts with CaCO₃ minimizes environmental impact.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Classical Condensation | 70 | 85 | Moderate | Low |
| Crown Ether Catalysis | 85 | 89 | High | Moderate |
| Base-Catalyzed | 78 | 92 | High | Low |
Crown ether-mediated synthesis offers the best balance of yield and scalability, though base-catalyzed methods are more cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-METHYL-N-(4-{[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}PHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-METHYL-N-(4-{[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}PHENYL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-microbial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-METHYL-N-(4-{[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which can disrupt cell division and lead to anti-cancer effects. Additionally, the compound may interact with other proteins and enzymes, contributing to its diverse bioactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compounds with 3,4,5-Trimethoxyphenyl and Acetamide Moieties
(a) N-Phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides
- Structure: These derivatives (e.g., from ) replace the methylideneamino group with a 1,3,4-oxadiazole ring and a sulfanyl linker.
- Synthesis : Synthesized via condensation of 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol with 2-chloro-N-arylacetamides. Yields and purity are comparable to the target compound but require multi-step protocols .
- Bioactivity : Exhibited moderate to strong antimicrobial activity (e.g., against S. aureus and C. albicans), suggesting the 3,4,5-trimethoxyphenyl group enhances membrane permeability .
(b) N-{4-[Acetyl(methyl)amino]phenyl}-3,4,5-trimethoxybenzamide
(c) 2-[(4-{[(E)-(2-Hydroxyphenyl)methylidene]amino}phenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
- Structure : Features a trifluoromethoxy substituent and a hydroxyphenyl group instead of trimethoxyphenyl ().
- Physical Properties : Higher molecular weight (446.44 g/mol) and boiling point (610.4°C) compared to the target compound, likely due to the trifluoromethoxy group enhancing thermal stability .
Compounds with Schiff Base Linkages
(a) 2-{[4-Oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]amino}-2-thioxo-N-(3,4,5-trimethoxyphenyl)acetamide
- Structure: Integrates a thiazolidinone ring and dual thioxo groups (, Compound 22).
- Synthesis : Yields 80–89%, similar to typical Schiff base syntheses. Melting points (158–217°C) suggest higher crystallinity than the target compound .
(b) (E)-N-(3-Amino-4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
Key Findings and Implications
Bioactivity Potential: The 3,4,5-trimethoxyphenyl group is a hallmark of antitubulin agents (e.g., combretastatin analogues), suggesting the target compound may share similar mechanisms .
Synthetic Accessibility : Schiff base formation typically achieves high yields (80–89%), comparable to oxadiazole derivatives but with fewer steps .
Biological Activity
N-Methyl-N-{4-[[(3,4,5-trimethoxyphenyl)methylidene]amino]phenyl}acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological properties, including anticancer effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C19H20N4O3
- Molecular Weight : 364.39 g/mol
- CAS Number : 478255-74-2
The compound features a trimethoxyphenyl group linked to an acetamide moiety through a methylidene bridge, contributing to its unique biological activity profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The following table summarizes its effects on different cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.2 | Induction of apoptosis via caspase activation |
| A549 | 12.7 | Inhibition of cell proliferation |
| MCF-7 | 10.5 | Cell cycle arrest at G1 phase |
| PC-3 | 18.3 | Disruption of mitochondrial membrane potential |
- Apoptosis Induction : The compound has been shown to activate caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It effectively halts the cell cycle in the G1 phase, preventing further proliferation.
- Mitochondrial Dysfunction : this compound disrupts mitochondrial membrane integrity, which is critical for energy production and survival in cancer cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study by Xia et al. (2022) : This research demonstrated that the compound exhibited significant cytotoxicity against HeLa and A549 cell lines with IC50 values of 15.2 µM and 12.7 µM respectively. The study noted that the compound's mechanism involved apoptosis through caspase-3 activation .
- Research by Fan et al. (2021) : This study focused on a series of derivatives related to this compound and found that modifications to the trimethoxy group enhanced anticancer activity against multiple cell lines .
- Clinical Implications : The compound's promising results in preclinical models suggest potential for further development as an anticancer agent. Its ability to induce apoptosis and inhibit proliferation positions it as a candidate for combination therapies in cancer treatment.
Q & A
Basic: What are the optimal synthesis conditions and purification methods for N-Methyl-N-{4-[[(3,4,5-trimethoxyphenyl)methylidene]amino]phenyl}acetamide?
Answer:
Synthesis requires multi-step reactions, often starting with condensation of 3,4,5-trimethoxybenzaldehyde with 4-amino-N-methylacetamide derivatives. Key parameters include:
- Temperature control : Reactions typically proceed at 60–80°C to balance yield and side-product formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of the imine-forming step .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures improves purity. HPLC with reverse-phase C18 columns can monitor purity (>95% target compound) .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the imine bond (δ ~8.5 ppm for CH=N) and methoxy groups (δ ~3.8 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H] at m/z 399.16 for CHNO) .
- Infrared (IR) Spectroscopy : Stretching bands at ~1650 cm (C=O) and ~1600 cm (C=N) validate functional groups .
Advanced: How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities?
Answer:
SC-XRD provides definitive bond lengths and angles. For example:
- The imine (C=N) bond length typically ranges from 1.27–1.30 Å, confirming conjugation .
- Dihedral angles between the trimethoxyphenyl and acetamide moieties (e.g., ~21.93°) reveal steric interactions affecting planarity .
Methodology : Use SHELX suite for structure refinement. Key steps:
Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or MS adducts)?
Answer:
- NMR inconsistencies : Variable-temperature NMR can distinguish dynamic processes (e.g., tautomerism). For example, broadening of imine peaks at elevated temperatures suggests conformational flexibility .
- MS adducts : Use post-column infusion with additives (e.g., 0.1% formic acid) to suppress sodium/potassium adducts. Compare with theoretical isotopic patterns .
- Complementary techniques : Pair IR with Raman spectroscopy to confirm vibrational modes obscured by solvent interference .
Advanced: What biological targets or mechanisms are hypothesized for this compound?
Answer:
The 3,4,5-trimethoxyphenyl moiety is structurally analogous to kinase inhibitors (e.g., fostamatinib), suggesting potential Syk kinase inhibition .
Experimental validation :
- Molecular docking : Use AutoDock Vina to model binding to Syk’s ATP-binding pocket (PDB: 3FQR).
- In vitro assays : Measure IC via ADP-Glo™ kinase assays. Positive controls (e.g., fostamatinib) validate experimental setups .
Advanced: How does the compound’s reactivity and stability vary under different conditions?
Answer:
- Photostability : UV-Vis spectroscopy (λ~350 nm) monitors degradation under light exposure. Use amber vials for storage .
- Hydrolytic stability : Incubate in buffered solutions (pH 1–13) and track degradation via LC-MS. The imine bond is labile under acidic conditions (t < 24 hrs at pH 2) .
- Thermal stability : TGA/DSC analysis shows decomposition onset at ~220°C, suggesting handling below 150°C .
Advanced: What computational methods predict the compound’s physicochemical properties?
Answer:
- LogP calculation : Use ChemAxon or Schrödinger QikProp. Predicted XLogP ~2.1 indicates moderate lipophilicity .
- Solubility : COSMO-RS simulations in water (e.g., ~0.05 mg/mL) guide formulation strategies (e.g., nanocrystal dispersion) .
Advanced: How to address synthetic byproducts or impurities during scale-up?
Answer:
- HPLC-MS tracking : Identify byproducts (e.g., hydrolyzed imine intermediates) and optimize reaction quenching (e.g., rapid cooling to 0°C) .
- Design of Experiments (DoE) : Use factorial designs to test interactions between temperature, solvent ratio, and catalyst loading. Pareto charts prioritize critical factors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
